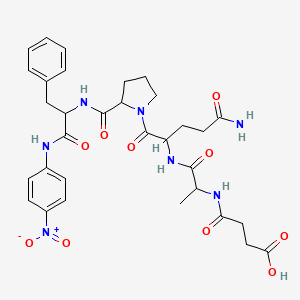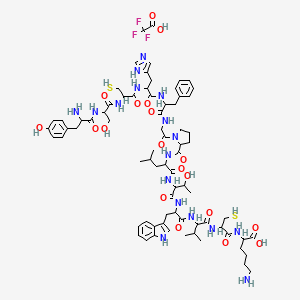
2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid, 4-(4-amino-2-pyridinyl)-: is a chemical compound with the following properties:
IUPAC Name: 4-amino-5-bromo-2-thiophenecarboxylic acid
Molecular Formula: CHBrNOS
Molecular Weight: 222.06 g/mol
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the introduction of an amino group onto the thiophene ring. Specific methods may vary, but a common approach is the reaction of 2-bromo-4-nitrothiophene with an amine (such as 2-aminopyridine) followed by reduction of the nitro group to the amino group.
Reaction Conditions::Amination: 2-bromo-4-nitrothiophene reacts with 2-aminopyridine in a solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) at elevated temperatures.
Reduction: The nitro group is reduced to the amino group using a reducing agent (e.g., SnCl or Fe) in an appropriate solvent.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. detailed industrial protocols are proprietary and not widely available.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substituents on the pyridine ring can be modified via substitution reactions.
Reduction: The nitro group can be reduced to the amino group.
Amination: 2-aminopyridine, base, elevated temperature.
Reduction: Reducing agents (SnCl, Fe), appropriate solvent.
Major Products:: The major product is 4-(4-amino-2-pyridinyl)-2-thiophenecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to heterocyclic compounds and their biological activities.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory or antimicrobial properties).
Industry: As an intermediate in pharmaceutical synthesis.
Wirkmechanismus
The exact mechanism of action is context-dependent and may involve interactions with specific enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
Remember that scientific advancements continually expand our understanding of compounds, so ongoing research is essential.
Eigenschaften
CAS-Nummer |
893730-35-3 |
|---|---|
Molekularformel |
C10H8N2O2S |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
4-(4-aminopyridin-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-7-1-2-12-8(4-7)6-3-9(10(13)14)15-5-6/h1-5H,(H2,11,12)(H,13,14) |
InChI-Schlüssel |
FRIKOWQFDKCMQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1N)C2=CSC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12113241.png)


![(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113263.png)

![4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12113287.png)






